

How to store and handle GSK1016790A for longterm stability

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Compound of Interest

Compound Name: GSK1016790A

Cat. No.: B1672345

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Technical Support Center: GSK1016790A

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of **GSK1016790A**, a potent and selective TRPV4 channel agonist.

Frequently Asked Questions (FAQs)

Q1: How should I store GSK1016790A for long-term stability?

GSK1016790A is supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can remain stable for at least four years.[1]

Q2: What is the recommended procedure for preparing a stock solution of **GSK1016790A**?

To prepare a stock solution, dissolve the crystalline solid in a suitable organic solvent such as DMSO, ethanol, or dimethyl formamide (DMF).[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] For example, a 10 mM stock solution can be prepared by dissolving the compound in DMSO.[2]

Q3: How should I store the prepared stock solution?

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[3] Stored at -80°C, the stock solution is stable for up to two years, and at -20°C, it is stable for one year.[3]



Q4: Is GSK1016790A soluble in aqueous buffers?

GSK1016790A is sparingly soluble in aqueous buffers.[1] To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] For instance, a 1:3 solution of DMSO:PBS (pH 7.2) can be prepared.[1] It is not recommended to store the aqueous solution for more than one day.[1]

Troubleshooting Guide

Issue: I am not observing the expected cellular response (e.g., Ca2+ influx) after applying **GSK1016790A**.

- Solution 1: Verify Stock Solution Integrity. Improper storage or repeated freeze-thaw cycles
 of the stock solution can lead to degradation of the compound. Prepare a fresh stock solution
 from the crystalline solid.
- Solution 2: Confirm Cell Line Responsiveness. Ensure that the cell line used in your experiment expresses functional TRPV4 channels. Non-transfected HEK293 cells, for example, will not respond to GSK1016790A.[4]
- Solution 3: Check for Channel Desensitization. Prolonged exposure to **GSK1016790A** can lead to a rapid partial desensitization of TRPV4 channels.[2][5] Consider the timing of your measurements after agonist application.
- Solution 4: Optimize Agonist Concentration. The effective concentration of GSK1016790A
 can vary between cell types. A dose-response experiment is recommended to determine the
 optimal concentration for your specific experimental setup. EC50 values have been reported
 to be 2.1 nM in human TRPV4-expressing HEK cells and 18 nM in mouse TRPV4 expressing HEK cells.[6]

Issue: I am observing high background noise or off-target effects.

Solution 1: Assess Solvent Effects. The solvent used to dissolve GSK1016790A (e.g., DMSO) can have effects on cells at higher concentrations. Ensure that the final concentration of the solvent in your experimental medium is below the threshold that could cause non-specific effects. A vehicle control (medium with the same concentration of solvent but without GSK1016790A) should always be included in your experiments.



 Solution 2: Confirm Specificity with an Antagonist. To confirm that the observed effects are mediated by TRPV4, use a selective TRPV4 antagonist, such as HC067047.[4] Pretreatment with the antagonist should block the effects of GSK1016790A.

Data Presentation

Table 1: Storage and Stability of GSK1016790A

Form	Storage Temperature	Stability	Reference
Crystalline Solid	-20°C	≥ 4 years	[1]
Stock Solution in Organic Solvent	-20°C	1 year	[3]
-80°C	2 years	[3]	
Aqueous Solution	Room Temperature	Not recommended for > 1 day	[1]

Table 2: Solubility of GSK1016790A

Solvent	Solubility	Reference
DMSO	~15 mg/mL	[1]
50 mg/mL		
93 mg/mL (141.85 mM)	[7]	_
100 mg/mL (152.52 mM)	[8]	_
Ethanol	~10 mg/mL	[1]
58 mg/mL (88.47 mM)	[7]	
65.56 mg/mL (100 mM)		_
Dimethyl formamide (DMF)	~15 mg/mL	[1]
1:3 DMSO:PBS (pH 7.2)	~0.25 mg/mL	[1]



Experimental Protocols

Protocol 1: Preparation of GSK1016790A Stock Solution

- Allow the vial of solid GSK1016790A to equilibrate to room temperature before opening.
- Prepare a 10 mM stock solution by dissolving the appropriate amount of GSK1016790A in fresh, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.6556 mg of GSK1016790A (MW: 655.61 g/mol) in 100 μL of DMSO.
- · Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into single-use volumes (e.g., 10 μL) in sterile microcentrifuge tubes.
- Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Calcium Imaging Assay

This protocol is adapted from studies using HEK293 cells expressing TRPV4.[4][9]

- Cell Culture: Plate HEK293 cells stably or transiently expressing TRPV4 onto glass-bottom dishes suitable for microscopy. Culture the cells in appropriate media until they reach the desired confluency.
- Dye Loading: Wash the cells once with a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution HBSS). Incubate the cells with a calcium indicator dye (e.g., Fluo-4 AM) at 37°C for 30-60 minutes, according to the manufacturer's instructions.
- Washing: Wash the cells twice with the imaging buffer to remove excess dye.
- Baseline Measurement: Acquire baseline fluorescence images for a few minutes before adding the agonist to establish a stable baseline.
- Agonist Application: Prepare the desired final concentration of GSK1016790A in the imaging buffer. For example, a final concentration of 100 nM can be used for maximal stimulation.[4]
 Add the GSK1016790A solution to the cells.



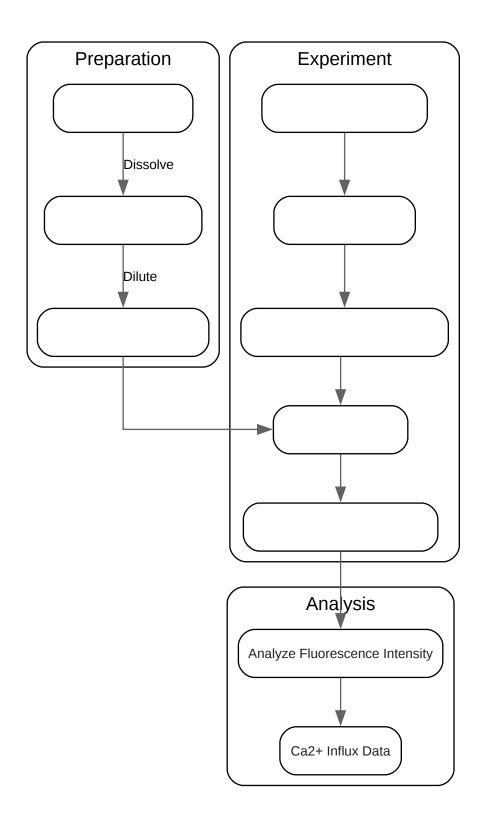




- Image Acquisition: Immediately begin acquiring fluorescence images at regular intervals to capture the change in intracellular calcium concentration.
- Data Analysis: Analyze the fluorescence intensity changes over time in individual cells or regions of interest. The data is often presented as a ratio of fluorescence relative to the baseline (F/F0).

Visualizations

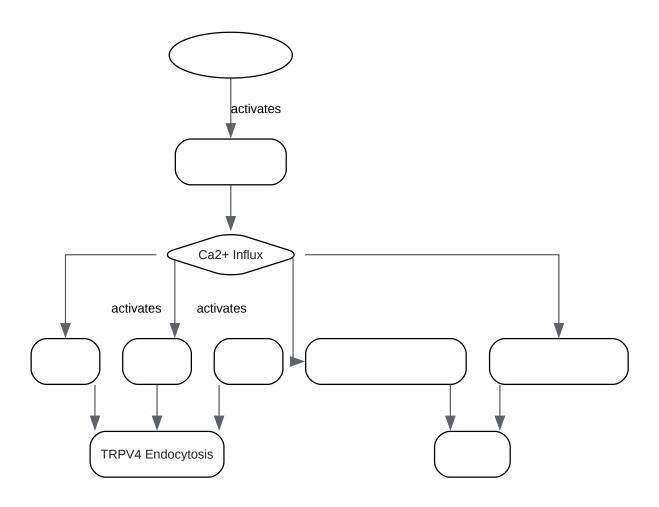




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Caption: Experimental workflow for a calcium imaging assay using **GSK1016790A**.





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Caption: Signaling pathways activated by **GSK1016790A**-mediated TRPV4 activation.

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